6-Fluoro-[1,1'-biphenyl]-3-amine
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry
The biphenyl scaffold is a privileged structural motif found in numerous natural products, pharmaceutical agents, and advanced materials. rsc.orgmdpi.com Its rigid yet conformationally flexible nature allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. The direct C-C bond between the two aryl rings creates a π-conjugated system that influences the electronic properties of the entire molecule.
In the realm of synthetic organic chemistry, significant efforts have been dedicated to developing efficient methods for the construction of biphenyl derivatives. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose. rsc.org These methods offer a versatile and reliable means to access a wide range of functionalized biphenyls, which serve as key intermediates in the synthesis of more complex molecules. Furthermore, the functionalization of the biphenyl core itself, through techniques like C-H activation, has opened up new avenues for creating diverse molecular architectures. acs.orgacs.org
Role of Halogenation (Fluorine) in Biphenyl Derivatives
The introduction of fluorine atoms into biphenyl scaffolds has a profound impact on their physicochemical and biological properties. nih.govnih.gov Fluorine, being the most electronegative element, can significantly alter the electronic distribution within a molecule, influencing its acidity (pKa), lipophilicity, and metabolic stability. mdpi.combenthamscience.com
Key effects of fluorination in biphenyl derivatives include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P-450. mdpi.comtandfonline.com This can prolong the in vivo half-life of a drug molecule.
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and electrostatic interactions, leading to enhanced binding affinity and potency. benthamscience.com
Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. benthamscience.com
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the biphenyl system, which can be critical for its interaction with a biological target. nih.gov
The strategic placement of fluorine atoms on the biphenyl ring system is a key aspect of modern drug design, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic potential. nih.govnih.gov
Importance of Amino Functionalization in Biaryl Systems
The amino group (-NH2) is a fundamental functional group in organic and medicinal chemistry. Its incorporation into biaryl systems, creating aminobiphenyls, imparts a range of valuable properties.
Basicity and Salt Formation: The amino group is basic and can be protonated to form ammonium (B1175870) salts. This is often exploited to improve the aqueous solubility and bioavailability of drug molecules.
Hydrogen Bonding: The N-H bonds of the amino group can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These interactions are crucial for molecular recognition at biological targets.
Synthetic Handle: The amino group is a versatile synthetic handle that can be readily converted into a wide variety of other functional groups, such as amides, sulfonamides, and ureas. This allows for the extensive derivatization of the biphenyl scaffold to explore structure-activity relationships. researchgate.net
Modulation of Electronic Properties: The amino group is an electron-donating group, which can influence the electronic properties of the biphenyl system and its reactivity.
The combination of a biphenyl scaffold, fluorine substitution, and an amino group in a single molecule, as seen in 6-Fluoro-[1,1'-biphenyl]-3-amine, creates a versatile building block with a unique profile of properties that are highly sought after in the development of new pharmaceuticals and functional materials.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-fluoro[1,1'-biphenyl]-3-amine |
| CAS Number | 103977-88-4 |
| Molecular Formula | C₁₂H₁₀FN |
| Molecular Weight | 187.22 g/mol |
| Physical Form | Yellow solid |
| InChI Key | KGHJSTHVTOSNLM-UHFFFAOYSA-N |
Table compiled from data available from Sigma-Aldrich. sigmaaldrich.com
Synthesis of this compound
A common synthetic route to this compound involves the reduction of its nitro precursor, 2-fluoro-5-nitro-1-phenylbenzene. This transformation can be achieved using various reducing agents. For instance, tin(II) chloride dihydrate in a solvent such as ethyl acetate (B1210297) has been reported to effectively reduce the nitro group to the corresponding amine. molaid.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJSTHVTOSNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470245 | |
| Record name | 3-amino-6-fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103977-88-4 | |
| Record name | 6-Fluoro[1,1′-biphenyl]-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103977-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-6-fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways of 6 Fluoro 1,1 Biphenyl 3 Amine
Mechanistic Insights into Cross-Coupling Reactions
The construction of the 6-fluoro-[1,1'-biphenyl]-3-amine framework typically relies on palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Buchwald-Hartwig couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The synthesis of this compound can be envisioned through two primary palladium-catalyzed routes: a Suzuki coupling to form the biphenyl (B1667301) linkage, followed by a Buchwald-Hartwig amination, or the reverse sequence.
In a potential synthetic pathway, a Suzuki coupling could be employed to join a fluorinated aniline (B41778) derivative with a phenylboronic acid. The catalytic cycle for this transformation is a well-established sequence of steps involving a palladium(0) catalyst. The choice of ligands, such as phosphines like PCy3, is crucial for stabilizing the palladium intermediates and facilitating the reaction. organic-chemistry.org
Alternatively, a Buchwald-Hartwig amination could introduce the amine group onto a pre-formed 6-fluoro-[1,1'-biphenyl] scaffold. This reaction is invaluable for the formation of C-N bonds and has been shown to be effective for the synthesis of fluorinated anilines from aryl halides. nih.gov The use of a weak base like potassium phenoxide (KOPh) can be advantageous in these couplings, particularly when dealing with substrates that are sensitive to stronger bases. nih.gov
A domino reaction sequence, combining an intermolecular amination with an intramolecular direct arylation, represents a more advanced approach. Such a process, catalyzed by palladium, could be used to construct related carbazole (B46965) structures from anilines and 1,2-dihaloarenes, highlighting the versatility of palladium catalysis in building complex nitrogen-containing heterocycles. organic-chemistry.org
The key steps in the Suzuki coupling mechanism are oxidative addition and transmetalation. The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., a bromo- or chloro-substituted fluorobenzene) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step.
Following oxidative addition, transmetalation occurs, where the organic group from an organoboron compound (e.g., phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. The final step is reductive elimination, where the two organic fragments are joined to form the biphenyl product, and the palladium(0) catalyst is regenerated.
In the context of a Buchwald-Hartwig amination, the catalytic cycle also commences with the oxidative addition of the aryl halide to the palladium(0) catalyst. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. For fluorinated anilines, the turnover-limiting step can be the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl substituent. nih.gov
Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80-110 |
| Buchwald-Hartwig | [Pd(allyl)Cl]2 | AdBippyPhos | KOPh | Toluene | 100 |
| Domino Amination/Arylation | Pd(OAc)2 | PCy3 | NaOtBu | Dioxane | 110 |
This table presents typical conditions for these reaction types and is for illustrative purposes.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the aromatic rings in this compound, influenced by the activating amine group and the deactivating fluorine atom, governs the outcomes of electrophilic and nucleophilic substitution reactions.
The amine group is a strong activating group and is ortho-, para-directing. Conversely, the fluorine atom is a deactivating group but is also ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. In this compound, the positions ortho and para to the amine group are the most activated towards electrophilic attack. However, the position between the fluorine and amine groups is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position para to the amine group.
Electrophilic fluorination using agents like [18F]F2 gas is a method used in the synthesis of related radiolabeled compounds, but it can suffer from low radiochemical yield and molar activity. d-nb.infod-nb.info
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing fluorine onto an aromatic ring, especially in the context of radiolabeling with [18F]fluoride. d-nb.info For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups in the ortho or para position to the leaving group. d-nb.info In the synthesis of precursors to compounds like this compound, a nitro group or a trimethylammonium group can serve as a leaving group, activated by other electron-withdrawing groups on the ring. nih.gov
The fluorine atom itself can be displaced via an SNAr reaction, particularly when the ring is activated by other substituents. Polyfluoroarenes are known to undergo SNAr reactions where a fluorine atom is displaced by a nucleophile. nih.gov The reaction conditions, including the choice of solvent and temperature, are critical for the success of these transformations. uni-tuebingen.de
Transition-metal-mediated aromatic fluorination, using metals like nickel or copper, has emerged as a promising alternative to traditional SNAr, offering high reactivity and selectivity. d-nb.infonih.gov For instance, copper-mediated fluorination of organoboron precursors has been developed for the synthesis of [18F]6-fluoro-l-DOPA. rsc.orgnih.gov
Table 2: Comparison of Aromatic Substitution Reactions
| Reaction Type | Key Feature | Typical Reagents | Activating Groups |
| Electrophilic (SEAr) | Attack by an electrophile | Br2, FeBr3; HNO3, H2SO4 | Electron-donating (e.g., -NH2) |
| Nucleophilic (SNAr) | Attack by a nucleophile | NaOMe, [18F]F- | Electron-withdrawing (e.g., -NO2) |
| Metal-Mediated | Use of a transition metal | Cu(OTf)2, Pyridine | BPin, Iodinium Salts |
This table provides a general comparison of aromatic substitution reactions.
Oxidation and Reduction Pathways of the Biphenyl Core and Functional Groups
The functional groups of this compound are susceptible to oxidation and reduction. The aniline moiety is prone to oxidation, which can be a challenge during chemical manipulations. Aniline derivatives can undergo aerobic or metabolic oxidation. nih.gov The presence of electron-withdrawing groups on the nitrogen, such as fluoroalkyl groups, can help to suppress this oxidation. nih.gov
The biphenyl core itself is relatively stable to oxidation and reduction under standard conditions. However, under harsh conditions, such as with strong oxidizing agents or catalytic hydrogenation at high pressure, the aromatic rings can be degraded or reduced.
The fluorine atom is generally unreactive towards oxidation and reduction. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and requires specific conditions to be cleaved.
Reactivity and Derivatization of 6 Fluoro 1,1 Biphenyl 3 Amine
Reactivity Profiles of the Amine Functionality
The primary amine group (-NH2) is the main center of reactivity in 6-Fluoro-[1,1'-biphenyl]-3-amine, participating in a variety of classical chemical transformations. As a nucleophile, the nitrogen atom's lone pair of electrons readily attacks electrophilic centers, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Standard reactions of the amine group include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amide bonds. This is a fundamental transformation for introducing a wide range of substituents.
Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles (e.g., in Sandmeyer or Schiemann reactions) to introduce functionalities such as halogens, cyano, or hydroxyl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Influence of Fluorine Substitution on Reactivity
The presence of a fluorine atom at the 6-position, ortho to the amine group, has a profound impact on the reactivity of this compound. This influence is twofold, stemming from both electronic and steric effects.
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. This reduction in electron density lowers the basicity (pKa) of the aniline (B41778) derivative compared to its non-fluorinated counterpart. A lower basicity can affect the reaction rates of acid-catalyzed processes.
Steric Effects: The fluorine atom's position ortho to the amine group introduces steric hindrance. This can influence the approach of bulky reagents to the nitrogen atom, potentially slowing down reactions or favoring the formation of specific conformers or isomers in the products.
Furthermore, the C-F bond can participate in directing metallation reactions. The C-H bond ortho to the fluorine substituent exhibits enhanced acidity, making it susceptible to deprotonation by strong bases or activation by transition metals. This ortho-directing capability can be exploited for regioselective functionalization of the aromatic ring.
Formation of Complex Organic Molecules
The reactivity of this compound serves as a foundation for the synthesis of more elaborate molecular structures, including amide derivatives, heterocyclic systems, and ligands for catalysis.
Synthesis of Amide Derivatives
The formation of amides via N-acylation is one of the most common and important derivatizations of this compound. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid in the presence of a coupling agent. These amide derivatives are prevalent in pharmacologically active compounds.
General reaction conditions for amide synthesis often involve a solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) and may require a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Common coupling agents for reactions with carboxylic acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net
While specific examples for the acylation of this compound are not extensively detailed in publicly available literature, the general principles of aniline acylation are directly applicable. The yields of such reactions are typically good, though they can be influenced by the steric bulk of the acylating agent and the electronic properties of both reactants.
Table 1: Representative Amide Synthesis from Anilines
| Amine Reactant | Acylating Agent | Coupling Agent/Conditions | Product | Reference |
| Substituted Aniline | Carboxylic Acid | EDC, HOBt, DMF | N-Aryl Amide | researchgate.net |
| 4-Fluoroaniline | Benzoyl Chloride | Pyridine, DCM | N-(4-fluorophenyl)benzamide | General Knowledge |
| 2,6-Dichloroaniline | Acetic Anhydride (B1165640) | Heat | N-(2,6-dichlorophenyl)acetamide | General Knowledge |
Incorporation into Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amine and an aromatic ring system, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are core components of many pharmaceuticals and functional materials.
Common strategies for constructing heterocyclic systems from aniline derivatives like this compound include:
Quinoline (B57606) Synthesis: The Combes, Doebner-von Miller, and Skraup syntheses are classical methods to construct the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds or glycerol. For instance, reacting this compound with an appropriate 1,3-dicarbonyl compound under acidic conditions could lead to the formation of a substituted fluoro-biphenyl-quinoline. The synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives has been reported as potential topoisomerase I inhibitors. nih.gov
Indole (B1671886) Synthesis: The Fischer indole synthesis is a powerful method for creating indoles from phenylhydrazines and aldehydes or ketones. wikipedia.org While this would require the conversion of the amine in this compound to a hydrazine (B178648), it represents a viable pathway to complex indole structures. A more direct approach could involve modern palladium- or copper-catalyzed cyclization reactions. The synthesis of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole has been explored for PET imaging. nih.gov
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. nih.gov To utilize this compound in this reaction, it would first need to be converted to the corresponding β-phenylethylamine derivative.
Table 2: Common Heterocycle Syntheses from Anilines
| Reaction Name | Reactants | Product Type | Key Features | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | Harsh conditions, but effective for simple quinolines. | General Knowledge |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | Indole | Versatile method for substituted indoles. wikipedia.org | |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone, Acid Catalyst | Tetrahydroisoquinoline | Forms a key structural motif in many alkaloids. nih.gov |
Formation of Ligands in Catalysis (e.g., N-Biphenyl Pyrrolidine (B122466) Derivatives)
Derivatives of this compound are valuable as ligands in transition metal catalysis, particularly for asymmetric synthesis. The biphenyl (B1667301) scaffold provides steric bulk and can induce chirality, while the nitrogen atom serves as a coordination site for the metal center.
A notable class of ligands that can be conceptually derived from this amine are N-biphenyl pyrrolidine derivatives. The synthesis of N-aryl substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines. nih.gov For example, the reaction of this compound with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, in the presence of a reducing agent would yield the corresponding N-(6-fluoro-[1,1'-biphenyl]-3-yl)pyrrolidine.
These types of ligands, particularly chiral versions, have found applications in various catalytic reactions, including cross-coupling reactions and hydrogenations. The electronic and steric properties of the 6-fluoro-[1,1'-biphenyl]-3-yl group can be fine-tuned to optimize the performance of the catalyst in terms of activity, selectivity, and enantioselectivity. While specific catalytic applications of ligands derived directly from this compound are not widely reported, the synthesis of N-aryl-substituted pyrrolidines from various anilines is a well-established field, suggesting the potential for such applications. researchgate.net
Table 3: Synthesis of N-Aryl Pyrrolidines from Anilines
| Aniline | Diketone/Diol | Catalyst/Conditions | Product | Reference |
| Various Anilines | 2,5-Hexanedione | Iridium Catalyst, Formic Acid | N-Aryl-2,5-dimethylpyrrolidine | nih.gov |
| Arylamines | Cyclic Ethers | POCl3, DBU | N-Aryl Azacycles | organic-chemistry.org |
| Aniline | 1,4-Butanediol | Ru/C, H2 | N-Phenylpyrrolidine | General Knowledge |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of 6-Fluoro-[1,1'-biphenyl]-3-amine. researchgate.netals-journal.comnih.gov These methods allow for a detailed examination of the molecule's orbitals and electrostatic potential, offering predictions of its behavior in chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.netals-journal.comnih.gov For this compound, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), can determine the optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.net These calculations reveal how the fluorine and amine substituents influence the electronic properties of the biphenyl (B1667301) system. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the amine group create a unique electronic environment that governs the molecule's reactivity.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below.
| Property | Calculated Value | Unit |
| Total Energy | -X.XXXX | Hartrees |
| Dipole Moment | Y.YYY | Debye |
| Mulliken Atomic Charges | C1: -0.12, F: -0.25, N: -0.45, ... | e |
Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific DFT data for this compound is not available in the public domain.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the amine-substituted ring, reflecting its electron-donating nature and its role as the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the biphenyl system, with significant contributions from the fluoro-substituted ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Below is a hypothetical representation of FMO analysis results for this compound.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -5.5 | Amine-substituted phenyl ring |
| LUMO | -1.2 | Fluoro-substituted phenyl ring |
| HOMO-LUMO Gap | 4.3 | - |
Note: These values are hypothetical and serve to illustrate the expected FMO properties based on the molecule's structure.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netuni-muenchen.deresearchgate.net For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the amine group and the fluorine atom, indicating these as sites prone to electrophilic attack. researchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group and the aromatic rings, suggesting these as potential sites for nucleophilic interaction. researchgate.netresearchgate.net The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net
Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are valuable for confirming the molecule's structure and for interpreting experimental NMR data. arxiv.org Discrepancies between predicted and experimental shifts can provide insights into solvent effects or dynamic processes occurring in solution. nih.gov
The following table provides hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-F | 160.5 |
| C-N | 145.2 |
| C-C (ipso, unsubstituted ring) | 138.7 |
| Aromatic CHs | 115-130 |
Note: These chemical shift values are illustrative and based on general principles of NMR spectroscopy for similar functional groups.
Conformational Analysis and Stereochemistry
The biphenyl scaffold of this compound introduces the possibility of interesting conformational and stereochemical properties, particularly related to rotation around the bond connecting the two phenyl rings.
Biphenyls with sufficiently bulky ortho substituents can exhibit hindered rotation around the C-C single bond connecting the two rings, leading to a form of axial chirality known as atropisomerism. nih.gov Atropisomers are stereoisomers that can be isolated as separate enantiomers due to this restricted rotation. nih.gov
For this compound, the presence of a fluorine atom and an amine group in the ortho positions to the biphenyl linkage (positions 6 and 2', or 2 and 6') could potentially create a significant energy barrier to rotation. Computational methods can be employed to calculate this rotational barrier. nih.gov By mapping the potential energy surface as a function of the dihedral angle between the two phenyl rings, the energy of the transition state for rotation can be determined. If this energy barrier is high enough (typically >20 kcal/mol), the atropisomers will be stable and separable at room temperature. nih.gov
A hypothetical rotational energy profile could reveal the following:
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (eclipsed) | 18.5 (Transition State) |
| 45 (gauche) | 0 (Ground State) |
| 90 (perpendicular) | 5.0 |
| 180 (anti-eclipsed) | 19.0 (Transition State) |
Note: This data is hypothetical and illustrates the type of information that would be obtained from a conformational analysis. The actual barrier to rotation would depend on the specific interactions between the ortho substituents.
Computational Modeling of Stereoisomers
The stereoisomerism of this compound is primarily centered around the phenomenon of atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. Due to the presence of bulky substituents in the ortho positions relative to the inter-ring bond, free rotation is restricted, leading to the existence of stable, non-superimposable stereoisomers known as atropisomers. In the case of this compound, the fluorine atom and the amine group are in ortho positions, which can sterically hinder rotation.
Computational modeling is a powerful tool to investigate the rotational barrier and the conformational landscape of such biphenyl systems. libretexts.org Methods like Density Functional Theory (DFT) are commonly employed to calculate the potential energy surface as a function of the dihedral angle between the two phenyl rings. utah.edu These calculations can predict the most stable conformations (energy minima) and the transition states for their interconversion. libretexts.org
The height of the rotational energy barrier determines the stability of the atropisomers. pharmaguideline.com A sufficiently high barrier (typically > 16-19 kcal/mol) allows for the isolation of the individual enantiomers at room temperature. libretexts.org The size and nature of the ortho substituents play a crucial role; for instance, fluorine, while smaller than a nitro group, can still contribute significantly to the rotational barrier. libretexts.org
Geometry optimization of the molecule at different fixed dihedral angles.
Calculation of the electronic energy at each point to construct a potential energy curve.
Identification of the ground state conformations and the transition state for rotation.
Calculation of the rotational energy barrier.
The results of such a study could be presented in a table summarizing the key energetic and geometric parameters.
Table 1: Illustrative Computational Data for Biphenyl Atropisomerism (Note: This table is illustrative and not based on specific experimental data for this compound)
| Computational Method | Basis Set | Dihedral Angle (Ground State) | Rotational Energy Barrier (kcal/mol) |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | ~45° | 18.5 |
Prediction of Nonlinear Optical (NLO) Characteristics
Computational chemistry also provides a framework for predicting the nonlinear optical (NLO) properties of molecules like this compound. NLO materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. frontiersin.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability.
A computational study on the NLO properties of fluorinated aniline (B41778) derivatives demonstrated that such molecules can exhibit significant NLO behavior. bohrium.com The study employed DFT calculations to determine the hyperpolarizability and found that charge delocalization and hyperconjugation contribute to molecular stability and enhanced NLO characteristics. bohrium.com
The prediction of NLO characteristics for this compound would typically involve:
Optimization of the molecular geometry using a suitable DFT functional and basis set.
Calculation of the static first hyperpolarizability (β).
Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics.
The results of these calculations can be compared to known NLO materials, such as urea, to gauge their potential.
Table 2: Illustrative Predicted NLO Properties (Note: This table is illustrative and not based on specific experimental data for this compound)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| HOMO-LUMO Gap | 4.2 eV |
Advanced Analytical Techniques for Characterization
Spectroscopic Analysis
Spectroscopic techniques are foundational in determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy reveal the specific bonding arrangements and electronic properties of 6-fluoro-[1,1'-biphenyl]-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, the spectrum would be complex, showing distinct signals for the aromatic protons on both phenyl rings. The protons on the fluorinated, amine-bearing ring would exhibit splitting patterns influenced by both the fluorine atom and the other protons on that ring. The protons on the unsubstituted phenyl ring would show a pattern typical of a monosubstituted benzene (B151609) ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to see 12 distinct signals in the aromatic region (approximately 100-165 ppm). The carbon atoms directly bonded to the fluorine and nitrogen atoms would have their chemical shifts significantly influenced. The carbon atom bonded to fluorine would appear as a doublet due to carbon-fluorine coupling (¹JCF), a key identifying feature.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the spectrum would show a single signal for the fluorine atom. The exact chemical shift would be characteristic of a fluorine atom on an aromatic ring. This signal would be split into a multiplet due to coupling with the neighboring ortho and meta protons, providing further structural confirmation. The use of ¹⁹F NMR is crucial for verifying the presence and specific environment of fluorine in the molecule. wikipedia.orgnih.gov
Table 1: Illustrative NMR Data for Related Compounds This table provides examples of NMR data for structurally similar compounds to illustrate the expected ranges and patterns. It does not represent experimental data for this compound.
| Compound | Nucleus | Chemical Shift (ppm) and Coupling Constants (Hz) |
| Biphenyl (B1667301) | ¹³C | 141.3, 128.8, 128.6, 127.3, 127.2 rsc.org |
| 4-Fluoro-1,1'-biphenyl | ¹H | 7.52 (m), 7.41 (m), 7.33 (m), 7.10 (m) chemicalbook.com |
| 3-Fluoroaniline | ¹H | 7.04 (m), 6.41 (m), 6.37 (m), 6.31 (m), 3.72 (s, NH₂) [N/A] |
Data sourced from publicly available spectral databases and scientific literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands.
Key expected IR absorptions include:
N-H Stretching: As a primary amine, two distinct bands would be expected in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-N Stretching: An absorption band for the aromatic C-N stretch would typically appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com
C-F Stretching: A strong absorption band, characteristic of the C-F bond, would be expected in the range of 1100-1300 cm⁻¹.
Aromatic C-H Stretching: Signals for the aromatic C-H stretches would be observed just above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
N-H Bending: A bending vibration for the primary amine group is expected around 1580-1650 cm⁻¹. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the biphenyl core of this compound. The biphenyl system itself gives rise to strong UV absorptions. The presence of the amino group (an auxochrome) and the fluorine atom would be expected to modify the absorption maxima (λmax) and their intensities compared to unsubstituted biphenyl. One would anticipate strong absorptions in the ultraviolet region, likely below 300 nm, corresponding to π→π* transitions within the conjugated aromatic system. For example, a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, shows a λmax at 260 nm. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
Mass Spectrometry (MS): In a standard MS experiment, this compound (molecular weight 187.22 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 187. sigmaaldrich.comsigmaaldrich.com The fragmentation pattern would provide further structural information, with potential losses of small fragments like HCN or fluorine.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₀FN), the expected monoisotopic mass is 187.07973 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity. Predicted data for a related isomer, 4-fluoro-[1,1'-biphenyl]-3-amine, shows an expected [M+H]⁺ ion at m/z 188.08701. uni.lu
Table 2: Predicted Mass Spectrometry Adducts for an Isomer (4-fluoro-[1,1'-biphenyl]-3-amine) This table shows predicted m/z values for various adducts of an isomer, illustrating the type of data obtained from HRMS. It is not experimental data for this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.08701 |
| [M+Na]⁺ | 210.06895 |
| [M-H]⁻ | 186.07245 |
| [M+K]⁺ | 226.04289 |
Data sourced from PubChemLite for 4-fluoro-[1,1'-biphenyl]-3-amine. uni.lu
Chromatographic Separations (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
In a typical setup, a C18 (octadecylsilyl) column would be used as the stationary phase, which is nonpolar. The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (like formic acid) or a buffer to ensure the amine is in a consistent protonation state. The compound would be detected as it elutes from the column using a UV detector, set to a wavelength where the compound absorbs strongly (as determined by UV-Vis spectroscopy). The retention time of the compound under specific conditions (flow rate, mobile phase composition, temperature) is a characteristic property that can be used for identification and purity assessment. While specific methods for this exact compound are not readily found in the literature, methods for similar fluorinated aromatic compounds are common. mdpi.combldpharm.com
Isotope Labeling for Mechanistic Studies
Isotope labeling is a technique used to trace the path of atoms or molecules through a chemical reaction or a biological pathway. While no specific studies involving isotope labeling of this compound are documented in the public literature, the technique holds significant potential.
For instance, synthesizing the compound with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be used to study its metabolic fate in biological systems or to elucidate reaction mechanisms. The labeled positions can be tracked using NMR or mass spectrometry.
Furthermore, the synthesis of a radiolabeled version, for example with fluorine-18 (B77423) ([¹⁸F]), could enable its use as a tracer in Positron Emission Tomography (PET) imaging. nih.govd-nb.inforesearchgate.netd-nb.info The development of [¹⁸F]-labeled radiotracers is a major area of research for imaging various biological processes in vivo. nih.govd-nb.inforesearchgate.netd-nb.info The synthesis of [¹⁸F]6-fluoro-L-DOPA, a structurally related compound, is a well-established example of this application. nih.govd-nb.infod-nb.info
Structure Activity Relationship Sar and Mechanistic Studies of Biologically Relevant Analogues
Design Principles for Biologically Active Biaryl Scaffolds
Biaryl scaffolds are prevalent in a vast number of natural products and synthetic drug molecules, underscoring their importance as "privileged structures" in drug discovery. researchgate.net The inherent conformational flexibility of the biphenyl (B1667301) core, allowing the two aryl rings to adopt various torsional angles, provides a versatile platform for creating molecules that can adapt to the topology of diverse biological targets.
Key design principles for crafting biologically active biaryl scaffolds, including those related to 6-Fluoro-[1,1'-biphenyl]-3-amine, often revolve around:
Substitution Pattern: The position and nature of substituents on both phenyl rings are critical determinants of biological activity. The introduction of functional groups can influence the molecule's electronic properties, lipophilicity, and steric bulk, all of which affect target binding and pharmacokinetic properties. For instance, the placement of the fluorine atom and the amine group in this compound is a deliberate design choice to modulate its physicochemical properties and potential interactions with a biological target.
Conformational Control: The dihedral angle between the two phenyl rings can significantly impact biological activity. Introducing bulky substituents at the ortho positions can restrict rotation, locking the molecule into a specific conformation that may be more favorable for binding to a target.
Introduction of Additional Pharmacophores: The biphenyl scaffold can be further functionalized with other pharmacophoric elements, such as heterocyclic rings or specific side chains, to enhance target engagement and introduce additional binding interactions. For example, the incorporation of a quinoline (B57606) core into a biphenylamine structure has been shown to yield compounds with potent anticancer activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in modern drug design, enabling the prediction of the activity of novel compounds and guiding the synthesis of more potent analogues.
For biphenyl derivatives, various QSAR methodologies have been successfully applied:
2D-QSAR: This approach correlates biological activity with 2D descriptors such as molecular weight, logP (a measure of lipophilicity), and topological indices. While simpler, 2D-QSAR can provide valuable insights into the general physicochemical properties that drive activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, offering a more detailed understanding of the SAR. For instance, 3D-QSAR studies on biphenyl-substituted pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors have demonstrated excellent predictive power, aiding in the design of more effective antiviral agents. nih.gov
The development of robust QSAR models relies on high-quality biological data and a diverse set of compounds to ensure the statistical significance and predictive ability of the model.
Mechanistic Studies of Molecular Interactions
Elucidating the precise molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their cellular targets and understanding the nature of their interactions at the molecular level.
Many biologically active biphenyl compounds function as enzyme inhibitors, disrupting the catalytic activity of key enzymes involved in disease processes.
Topoisomerase I Inhibition: Certain N1-biphenyl fluoroquinolone analogues have been identified as catalytic inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription. These compounds are thought to intercalate into the DNA, with the N1-biphenyl group playing a crucial role in this interaction, ultimately preventing the enzyme from re-ligating the cleaved DNA strand. This mechanism of action is distinct from that of traditional topoisomerase poisons and presents a novel avenue for the development of anticancer agents.
Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. A notable example is a 6-([1,1'-biphenyl]-3-yl)purine derivative that has shown remarkable selectivity for CDK2 over other CDKs. This selectivity is attributed to specific interactions within the ATP-binding pocket of the enzyme, highlighting the potential for designing highly selective kinase inhibitors based on the biphenyl scaffold.
The following table summarizes the inhibitory activity of a selected biphenylaminoquinoline derivative against various cancer cell lines:
| Compound | Target Cell Line | IC₅₀ (µM) |
| 7j | SW480 (Colon Cancer) | 1.05 nih.gov |
| DU145 (Prostate Cancer) | 0.98 nih.gov | |
| MDA-MB-231 (Breast Cancer) | 0.38 nih.gov | |
| MiaPaCa-2 (Pancreatic Cancer) | 0.17 nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%. Data sourced from a study on biphenylaminoquinoline derivatives. nih.gov
Beyond direct enzyme inhibition, biphenyl-containing molecules can modulate various biochemical pathways, leading to a cascade of downstream effects. The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that can be modulated by certain biphenyl compounds. mdpi.com Activation of the AHR signaling pathway can influence a wide range of cellular processes, including gene expression, cell growth, and differentiation. mdpi.com The ability of this compound analogues to interact with and modulate such pathways represents a key area of ongoing research, with potential implications for their use in treating a variety of diseases, from cancer to inflammatory disorders.
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
Precursor in Pharmaceutical Intermediate Synthesis
While specific, publicly available research extensively detailing the use of 6-Fluoro-[1,1'-biphenyl]-3-amine as a direct precursor in the synthesis of marketed pharmaceutical drugs is limited, its structural motifs are present in numerous biologically active compounds. The fluoro-biphenyl-amine core is a recognized pharmacophore, and its derivatives are actively investigated in medicinal chemistry.
The primary amine group of this compound allows for a wide range of synthetic modifications, making it an attractive starting material for the generation of libraries of potential drug candidates. Common transformations include:
Amide and Sulfonamide Formation: The amine can be readily acylated or sulfonylated to introduce a diverse array of substituents, enabling the exploration of structure-activity relationships (SAR).
N-Arylation and N-Alkylation: Cross-coupling reactions or reductive amination can be employed to introduce further aromatic or aliphatic groups, expanding the chemical space around the biphenyl (B1667301) core.
Diazotization Reactions: The amine can be converted to a diazonium salt, which can then be subjected to various transformations to introduce other functional groups, such as hydroxyl, cyano, or additional halide moieties.
The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability, increasing its binding affinity to target proteins, and modulating its lipophilicity and bioavailability. For instance, fluorinated analogues of biologically active compounds often exhibit longer half-lives in the body due to the resistance of the C-F bond to metabolic cleavage.
A related compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, serves as a crucial precursor for the synthesis of the fungicide fluxapyroxad. nih.gov This highlights the general utility of fluorinated biphenyl amines in the development of bioactive molecules.
Building Block for Specialty Chemicals and Materials
The unique electronic and photophysical properties of fluorinated biphenyls make them attractive building blocks for the synthesis of specialty chemicals and advanced materials. While specific applications of this compound in this domain are not widely documented, its structure suggests potential for use in the following areas:
Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The introduction of a fluorine atom can influence the mesophase behavior, dielectric anisotropy, and other key properties of liquid crystalline materials. The amine functionality could be used to attach the biphenyl core to a polymer backbone or to introduce other mesogenic units.
Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the charge-transporting and emissive layers of OLEDs to improve device efficiency and stability. The biphenyl core of this compound could be incorporated into larger conjugated systems designed for specific optoelectronic functions.
Polymers and High-Performance Materials: The amine group can act as a monomer or a cross-linking agent in the synthesis of high-performance polymers, such as polyimides or polyamides. The fluorine content can enhance the thermal stability, chemical resistance, and low dielectric constant of these materials.
Integration into Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a nucleophilic amine and an aryl ring system amenable to further functionalization, makes it a valuable component for the construction of intricate molecular architectures.
The synthesis of complex molecules often relies on a building block approach, where pre-functionalized fragments are coupled together in a controlled manner. This compound can serve as such a building block, with the amine group providing a point of attachment and the biphenyl unit forming a rigid scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Heck reactions, are powerful tools for the construction of complex molecules. While the reactivity of this compound in these reactions is not explicitly detailed in the available literature, related fluorinated anilines have been successfully employed in palladium-catalyzed C-N and C-C bond-forming reactions. nih.gov These methodologies could potentially be applied to this compound to integrate it into larger, more complex structures.
For example, the amine could be protected, followed by a cross-coupling reaction at another position on the biphenyl ring to introduce a new substituent. Subsequent deprotection and further reaction at the amine would allow for the sequential and controlled elaboration of the molecular structure.
Q & A
Q. What are the common synthetic routes for preparing 6-Fluoro-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated aryl halides and boronic acids. For example, a biphenyl scaffold can be constructed by coupling 3-aminophenylboronic acid with a fluorinated aryl bromide under palladium catalysis. Reaction conditions such as temperature (80–120°C), solvent (toluene/ethanol mixtures), and base (e.g., K₂CO₃) critically affect yield . Purification often involves column chromatography or recrystallization from ethanol, with yields ranging from 24% to 92% depending on substituent steric effects and catalyst efficiency .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to identify fluorine coupling patterns and amine protons), mass spectrometry (HRMS) for molecular weight verification, and HPLC for purity assessment (>95%). For example, ¹H NMR in CDCl₃ or DMSO-d₆ resolves biphenyl proton splitting, while ¹⁹F NMR (if available) confirms fluorine substitution . Melting point analysis (e.g., 185°C for related urea derivatives) provides additional purity benchmarks .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized when scaling up reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for enhanced coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 days to <24 hrs) while maintaining yields >70% .
- Workflow Automation : Use flow chemistry for precise control of temperature and reagent mixing, minimizing side products .
- Byproduct Analysis : Employ LC-MS to identify and suppress impurities like dehalogenated intermediates .
Q. How do conflicting spectral data (e.g., NMR shifts) for this compound derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from solvent effects , tautomerism , or rotameric equilibria . For example:
- Solvent Polarity : DMSO-d₆ may downfield-shift amine protons compared to CDCl₃ .
- Dynamic Effects : Low-temperature NMR (-40°C) can "freeze" rotamers, resolving split signals .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
Q. What computational strategies are effective for predicting the reactivity or biological activity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/def2-TZVP level to analyze frontier molecular orbitals (FMOs) for redox behavior .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors), leveraging fluorophenyl groups for hydrophobic binding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with improved potency .
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Methodological Answer :
- Directed C−H Activation : Use Pd(OAc)₂ with directing groups (e.g., -NH₂) to selectively arylate the meta-position .
- Protection/Deprotection : Temporarily protect the amine with Boc groups to enable electrophilic substitution at the para-fluoro position .
- Cross-Coupling Diversity : Introduce heterocycles (e.g., 1,2,4-oxadiazoles) via Suzuki or Ullmann couplings to enhance drug-like properties .
Data Contradiction Analysis
Q. Why do reported biological activities of this compound derivatives vary across studies, and how should researchers address this?
- Methodological Answer : Variations arise from differences in purity , assay conditions , or substituent positional isomers . To mitigate:
- Purity Verification : Use HPLC-MS to ensure >98% purity before bioassays .
- Standardized Assays : Adopt NIH/WHO protocols for consistency in IC₅₀ determinations.
- Isomer Tracking : Employ NOESY NMR or X-ray crystallography to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
